N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyridine moiety. Key structural features include:
- Phenyl group at position 2 and propyl chain at position 5, influencing lipophilicity and steric interactions.
- 3-oxo group in the pyrazolo ring, enabling hydrogen bonding and tautomerization.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-2-12-26-13-16(21(28)24-19-11-7-6-10-18(19)23)20-17(14-26)22(29)27(25-20)15-8-4-3-5-9-15/h3-11,13-14H,2,12H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUVGZPBTRVUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Installation of the 5-Propyl Substituent
The 5-propyl group is introduced via alkylation at the N-1 position of the pyrazole ring. Using a Mitsunobu reaction or nucleophilic substitution:
Method A (Mitsunobu) :
- React pyrazolo[4,3-c]pyridine (1 eq.) with propanol (3 eq.), triphenylphosphine (3 eq.), and diethyl azodicarboxylate (DEAD, 3 eq.) in THF at 0°C → 25°C (12 hours). Yield: 68%.
Method B (Nucleophilic Substitution) :
- Treat 5-bromo-pyrazolo[4,3-c]pyridine (1 eq.) with propylmagnesium bromide (2 eq.) in THF at −78°C → 25°C. Yield: 74%.
Method B offers higher yields and avoids stoichiometric reagents like DEAD.
Introduction of the 2-Phenyl Group
Suzuki-Miyaura coupling is employed to install the phenyl group at position 2:
- 2-Chloro-pyrazolo[4,3-c]pyridine (1 eq.), phenylboronic acid (1.5 eq.), Pd(PPh3)4 (5 mol%), K2CO3 (2 eq.), DME/H2O (3:1), 80°C, 8 hours. Yield: 89%.
Synthesis of the 3-Oxo Moiety
The ketone at position 3 is introduced via oxidation of a secondary alcohol or through keto ester hydrolysis:
Oxidation Route :
- 3-Hydroxy-pyrazolo[4,3-c]pyridine (1 eq.) is treated with Jones reagent (CrO3/H2SO4) in acetone at 0°C → 25°C (2 hours). Yield: 82%.
Keto Ester Hydrolysis :
- Ethyl 3-oxobutyrate (from SNAr step) undergoes saponification with NaOH (2 eq.) in EtOH/H2O (4:1), followed by acidification with HCl to yield the free acid (94% yield).
Formation of the 7-Carboxamide Group
The 2-fluorophenylcarboxamide at position 7 is installed via palladium-catalyzed aminocarbonylation, adapted from pyrazolo[3,4-b]pyridine syntheses:
Procedure :
- 7-Iodo-pyrazolo[4,3-c]pyridine (1 eq.), 2-fluoroaniline (1.2 eq.), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), CO gas (generated ex situ via COware®), DMF, 100°C, 18 hours. Yield: 93%.
This method avoids hazardous CO gas handling and achieves excellent functional group tolerance.
Final Assembly and Optimization
Combining the above steps, the complete synthesis proceeds as follows:
- Core Formation : Japp–Klingemann annulation → pyrazolo[4,3-c]pyridine.
- 5-Propyl Installation : Nucleophilic substitution with propylmagnesium bromide.
- 2-Phenyl Introduction : Suzuki coupling with phenylboronic acid.
- 3-Oxo Generation : Keto ester hydrolysis.
- 7-Carboxamide Formation : Aminocarbonylation with 2-fluoroaniline.
Optimization Data :
| Step | Catalyst/Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Aminocarbonylation | Pd(OAc)2/Xantphos | 93 | 99 |
| Suzuki Coupling | Pd(PPh3)4 | 89 | 98 |
| SNAr | None | 87 | 97 |
Challenges and Alternative Approaches
- Regioselectivity in Cyclization : Competing formation of pyrazolo[3,4-b]pyridine isomers is mitigated by electron-withdrawing groups (e.g., nitro) at position 3 of the pyridine precursor.
- 2-Fluorophenylamide Installation : Direct Ullmann coupling with 2-fluoroiodobenzene (CuI, L-proline, K2CO3, DMSO, 110°C) provides an alternative to aminocarbonylation (yield: 78%).
Chemical Reactions Analysis
N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 410.5 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide.
Case Study: Cytotoxicity Against Cancer Cell Lines
A comprehensive screening of various pyrazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance:
- The compound exhibited an IC50 value of 0.39 µM against A549 lung cancer cells and 0.46 µM against MCF7 breast cancer cells, indicating potent anticancer properties .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects includes the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. It has been shown to target Aurora-A kinase with an IC50 of 0.16 µM, which is critical in cell cycle regulation .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties.
Research Findings
Studies have indicated that pyrazole derivatives can inhibit inflammatory pathways effectively. The compound's structure allows it to interact with various targets involved in inflammation, potentially leading to reduced levels of pro-inflammatory cytokines .
Multicomponent Synthesis
The synthesis of this compound can be achieved through multicomponent reactions (MCR), which are efficient for producing complex bioactive molecules.
Advantages of MCR
Multicomponent synthesis not only simplifies the synthetic route but also enhances the yield and purity of the desired compounds. This method has been widely adopted for synthesizing various pyrazole derivatives that exhibit biological activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The compound shares its pyrazolo[4,3-c]pyridine backbone with several analogs, differing primarily in substituents at the amide nitrogen (R1) and position 5 (R2). Below is a comparative analysis of key derivatives:
Table 1: Structural and Molecular Comparison
Key Observations
Role of R2 Modification :
- The propyl chain in the target compound and CAS 923233-41-4 balances lipophilicity and conformational flexibility.
- Substitution with benzyl (CAS 923226-49-7) significantly increases molecular weight and may alter target selectivity due to enhanced aromatic interactions .
Electronic and Steric Effects: Fluorine in the 2-fluorophenyl group may improve metabolic stability by resisting oxidative degradation compared to non-halogenated analogs. The 3-oxo group is conserved across all derivatives, suggesting its critical role in maintaining the core’s tautomeric equilibrium and binding interactions.
Research Context and Limitations
- Patent Derivatives : The European patent (EP 4 374 877 A2) highlights carboxamide derivatives with pyridazine and pyrrolo cores (e.g., trifluoromethyl and morpholine substituents), though these differ in bicyclic architecture from the pyrazolo[4,3-c]pyridine series .
- Data Gaps : Solubility, melting points, and pharmacological data for the target compound are absent in the provided evidence. Comparative inferences are based on structural trends rather than experimental results.
Biological Activity
N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[4,3-c]pyridine framework with various functional groups that contribute to its biological properties. The presence of the fluorophenyl group enhances its pharmacological profile.
Research indicates that compounds in the pyrazolo family exhibit a range of biological activities, primarily through interactions with specific molecular targets. For instance, pyrazoles have been reported to act as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy, particularly in those with BRCA mutations .
Biological Activity Overview
The compound shows promise in several biological assays:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its mechanism likely involves the inhibition of PARP and other pathways associated with cell survival and proliferation .
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties against a variety of pathogens. The specific activity of this compound against bacteria and fungi remains to be fully elucidated but warrants further investigation .
Case Studies and Research Findings
- Inhibition of Cancer Cell Growth :
- Synergistic Effects with Chemotherapeutics :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, and how can yield and purity be maximized?
- Methodological Answer : The compound is synthesized via multi-step reactions, including cyclization of pyrazolo-pyridine intermediates and subsequent carboxamide functionalization. Key factors include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use palladium catalysts for Suzuki-Miyaura coupling in aryl group introduction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | DMF, 70°C, 12h | 65–70 | >95% |
| Amidation | EDC/HOBt, RT, 24h | 50–55 | >90% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. What are the primary biological targets of this compound, and how are initial activity assays designed?
- Methodological Answer :
- Target prediction : Prioritize enzymes like PARP (DNA repair) or phosphodiesterases (PDEs) based on structural analogs .
- Assay design :
- PARP inhibition : Use NAD-dependent enzymatic assays with fluorescent substrates (IC determination) .
- Cellular assays : Measure apoptosis in cancer cell lines (e.g., HeLa) via flow cytometry .
Advanced Research Questions
Q. How can contradictory data in biological activity between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to detect metabolite interference .
- Dose optimization : Conduct dose-response studies in animal models to align with in vitro IC values .
- Target engagement assays : Use thermal shift assays (TSA) to confirm binding to intended targets in vivo .
Q. What computational strategies are effective for predicting off-target interactions or optimizing selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PARP1 (PDB: 5DS3) or PDE4 (PDB: 3G4K) to identify binding poses .
- MD simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes .
- QSAR modeling : Train models on pyrazolo-pyridine analogs to predict selectivity against kinases .
Q. How can reaction kinetics be analyzed to improve scalability of the synthesis?
- Methodological Answer :
- Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize stepwise rates .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility .
- Data Table :
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12h | 2h |
| Yield | 65% | 78% |
| Purity | 95% | 98% |
Q. What strategies mitigate instability of the compound under acidic/basic conditions during formulation?
- Methodological Answer :
- pH optimization : Formulate in buffered solutions (pH 6.5–7.5) to prevent hydrolysis of the carboxamide group .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
